- Grignard reagents-catalyzed hydroboration of aldehydes and ketonesTetrahedron, 2020, 76(18),,
Cas no 96649-78-4 (2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

96649-78-4 structure
Nome del prodotto:2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numero CAS:96649-78-4
MF:C12H23BO3
MW:226.120224237442
MDL:MFCD08271972
CID:61861
PubChem ID:11984021
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Cyclohexyloxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cyclohexyl-<1.1.2.2-tetramethyl-ethylen>-borat
- 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- Boric acid, cyclohexyl tetramethylethylene ester (7CI)
- CS-0364801
- 96649-78-4
- E73517
- PB43990
- AKOS016006768
- PS-16148
- DTXSID60475179
- BORONIC ACID CYCLOHEXANOL PINACOL ESTER
- SCHEMBL6686933
-
- MDL: MFCD08271972
- Inchi: 1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)14-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3
- Chiave InChI: ACCQAHOGVBNWCP-UHFFFAOYSA-N
- Sorrisi: O(C1CCCCC1)B1OC(C)(C)C(C)(C)O1
Proprietà calcolate
- Massa esatta: 226.17400
- Massa monoisotopica: 226.1740248g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 231
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 27.7Ų
Proprietà sperimentali
- PSA: 27.69000
- LogP: 2.92460
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Informazioni sulla sicurezza
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | C075370-100mg |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 100mg |
$ 850.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1222419-5g |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 95% | 5g |
$1800 | 2024-06-03 | |
TRC | C075370-50mg |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 50mg |
$ 510.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1096413-1G |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 1g |
$710 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0070-5G |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 84% | 5g |
¥ 11,325.00 | 2023-04-12 | |
eNovation Chemicals LLC | Y1096413-250MG |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 250mg |
$280 | 2024-07-21 | |
eNovation Chemicals LLC | Y1096413-100mg |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 100mg |
$185 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435471-250mg |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 98+% | 250mg |
¥2472.00 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0070-100mg |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 84% | 100mg |
¥1030.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0070-500mg |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 84% | 500mg |
¥2750.0 | 2024-04-15 |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Catalysts: Methylmagnesium iodide ; 20 min, 25 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: 2738913-87-4 Solvents: Toluene ; 1 h, -10 °C; -10 °C → 90 °C
Riferimento
- Hydroboration of carbonyls and imines by an iminophosphonamido tin(II) precatalystDalton Transactions, 2021, 50(41), 14810-14819,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: Benzenemethanol, α-phenyl-, magnesium salt (2:1) ; 10 min, 25 °C
Riferimento
- [(Me6TREN)MgOCHPh2][B(C6F5)4]: A Model Complex to Explore the Catalytic Activity of Magnesium Alkoxides in Ketone HydroborationEuropean Journal of Inorganic Chemistry, 2021, 2021(45), 4632-4638,
Synthetic Routes 4
Condizioni di reazione
1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: 1,2-Dichloroethane , Acetonitrile-d3 ; 24 h, 60 °C
Riferimento
- Hydroboration of aldehydes, ketones and CO2 under mild conditions mediated by iron(III) salen complexesDalton Transactions, 2021, 50(31), 10696-10700,
Synthetic Routes 5
Condizioni di reazione
1.1 Catalysts: 2280860-78-6 Solvents: Chloroform-d ; 20 h, rt
Riferimento
- Synthesis and Characterization of a Tripodal Tris(nitroxide) Aluminum Complex and Its Catalytic Activity toward Carbonyl HydroborationOrganometallics, 2019, 38(5), 1017-1020,
Synthetic Routes 6
Condizioni di reazione
1.1 Catalysts: (TB-5-22)-Bis[2-[[[2,6-bis(diphenylmethyl)-4-(1-methylethyl)phenyl]imino-κN]meth… Solvents: Benzene-d6 ; < 10 min, rt
Riferimento
- Ytterbium-Catalyzed Hydroboration of Aldehydes and KetonesJournal of Organic Chemistry, 2018, 83(1), 69-74,
Synthetic Routes 7
Condizioni di reazione
1.1 Catalysts: Magnesium, [hexakis[μ-[2′′-nitro[1,1′:4′,1′′:4′′,1′′′-quaterphenyl]-4,4′′′-dicar… Solvents: Hexane ; 12 h, 23 °C
Riferimento
- Metal-Organic Framework Nodes Support Single-Site Magnesium-Alkyl Catalysts for Hydroboration and Hydroamination ReactionsJournal of the American Chemical Society, 2016, 138(24), 7488-7491,
Synthetic Routes 8
Condizioni di reazione
1.1 Catalysts: 2301896-27-3 Solvents: Tetrahydrofuran ; 24 h, 60 °C
Riferimento
- Space Craft-like Octanuclear Co(II)-Silsesquioxane Nanocages: Synthesis, Structure, Magnetic Properties, Solution Behavior, and Catalytic Activity for Hydroboration of KetonesInorganic Chemistry, 2019, 58(7), 4574-4582,
Synthetic Routes 9
Condizioni di reazione
1.1 Catalysts: 2762615-09-6 ; 15 h, 60 °C
Riferimento
- Catalytic Hydroboration and Reductive Amination of Carbonyl Compounds by HBpin using a Zinc PromoterChemistry - An Asian Journal, 2022, 17(5),,
Synthetic Routes 10
Condizioni di reazione
1.1 Catalysts: 2661447-51-2 Solvents: Chloroform-d ; 30 min, rt
Riferimento
- Nucleophilic Addition and α-C-H Substitution Reactions of an Imine Mediated by Dibutylmagnesium and Organolithium ReagentsOrganometallics, 2021, 40(12), 1830-1837,
Synthetic Routes 11
Condizioni di reazione
1.1 Catalysts: 2230315-01-0 Solvents: Benzene-d6 ; 1.5 h, rt
Riferimento
- Donor-influenced Structure-Activity Correlations in Stoichiometric and Catalytic Reactions of Lithium Monoamido-Monohydrido-DialkylaluminatesChemistry - A European Journal, 2018, 24(39), 9940-9948,
Synthetic Routes 12
Condizioni di reazione
1.1 Catalysts: Lithium(1+), tetrakis(tetrahydrofuran)-, (T-4)-, (TB-5-22)-[2,6-bis[[[2,6-bis(1-… Solvents: Chloroform-d ; 15 min, rt
Riferimento
- Efficient and selective carbonyl hydroboration catalyzed by a lithium NCN-Pincer magnesiate complex [Li(THF)4][NCN-MgBr2]Journal of Organometallic Chemistry, 2018, 868, 31-35,
Synthetic Routes 13
Condizioni di reazione
1.1 Catalysts: Potassium tert-butoxide , 2636034-87-0 Solvents: Benzene-d6 ; rt
1.2 3 h, rt
1.2 3 h, rt
Riferimento
- Hydroboration of Nitriles, Esters, and Carbonates Catalyzed by Simple Earth-Abundant Metal Triflate SaltsChemistry - An Asian Journal, 2021, 16(8), 999-1006,
Synthetic Routes 14
Condizioni di reazione
1.1 Catalysts: Methylmagnesium iodide ; 20 min, rt
Riferimento
- Hydroboration reaction method of aldehyde ketone by catalyzing using Grignard reagent, China, , ,
Synthetic Routes 15
Condizioni di reazione
1.1 Catalysts: 1,3-Dihydro-4,5-dimethyl-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene Solvents: Acetonitrile ; 3 h, rt
Riferimento
- Heterocyclic Carbene-Catalyzed Hydride Transfer in the Hydroboration of Carbonyl CompoundsChinese Journal of Chemistry, 2019, 37(7), 679-683,
Synthetic Routes 16
Condizioni di reazione
1.1 Catalysts: 2270841-05-7 Solvents: Benzene-d6 ; 5 min, 25 °C
Riferimento
- POCN Ni(II) pincer complexes: synthesis, characterization and evaluation of catalytic hydrosilylation and hydroboration activitiesDalton Transactions, 2019, 48(5), 1732-1746,
Synthetic Routes 17
Condizioni di reazione
1.1 Catalysts: Magnesium, bis[N-[1-[2-[(2,6-dimethylphenyl)imino-κN]cyclohexyl]ethylidene]-2,6-… Solvents: Benzene-d6 ; 4 h, 90 °C
Riferimento
- Asymmetric diimine monovalent magnesium compound, and its preparation method and application as catalyst in hydroboration of alkylene oxide, China, , ,
Synthetic Routes 18
Condizioni di reazione
1.1 Catalysts: Magnesium, bis[N-[3-[[2,6-bis(1-methylethyl)phenyl]imino-κN]-1-methylbutylidene]… Solvents: Benzene-d6 ; 20 min, rt
Riferimento
- Asymmetric β-diimine monovalent magnesium compound, and preparation method and application thereof as catalyst in hydroboration of aldehyde/ketone, China, , ,
Synthetic Routes 19
Condizioni di reazione
1.1 Catalysts: (TB-5-22)-Bis[2-[[[2,6-bis(diphenylmethyl)-4-(1-methylethyl)phenyl]imino-κN]meth… Solvents: Benzene-d6 ; 10 min, rt
Riferimento
- Preparing method and application of Schiff base ytterbium iodide, China, , ,
Synthetic Routes 20
Condizioni di reazione
1.1 Catalysts: Magnesium, bis[[N,N′-(1,3-dimethyl-1,3-propanediylidene)bis[2,6-dimethylbenzenam… Solvents: Benzene-d6 ; 10 min
Riferimento
- β-Diimine monovalent magnesium compound and its preparation method and application in hydroboration of aldehyde and ketone, China, , ,
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Letteratura correlata
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
4. Book reviews
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
96649-78-4 (2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Prodotti correlati
- 2006066-39-1(INDEX NAME NOT YET ASSIGNED)
- 1155505-27-3(N-((5-chlorothiophen-2-yl)methyl)-N-methylglycine)
- 301176-06-7(N-{5-(4-fluorophenyl)methyl-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide)
- 1804139-01-2(3-Bromo-1-(2-(bromomethyl)-6-iodophenyl)propan-1-one)
- 90924-53-1(Methyl 5-methoxy-1,3-benzothiazole-2-carboxylate)
- 1261536-41-7(4-Chloro-5-hydroxy-pyrimidine)
- 905087-32-3(1-amino-N,N-dimethylcyclohexane-1-carboxamide)
- 1797656-05-3(N-(4-cyanothian-4-yl)-4-methyl-1,3-thiazole-5-carboxamide)
- 2490420-55-6(2-(3-{(tert-butoxy)carbonylamino}-5-(methoxycarbonyl)phenyl)acetic acid)
- 1250104-51-8(6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96649-78-4)2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Purezza:99%
Quantità:10g
Prezzo ($):2559.0